
Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-: is a synthetic organic compound known for its unique chemical properties and potential applications in various fields. This compound features a urea backbone substituted with an allyl group and a p-diethylaminophenyl group, along with a thio group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- typically involves the reaction of allyl isocyanate with p-diethylaminophenylthiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-allyl-3-(p-dimethylaminophenyl)-2-thio-
- Urea, 1-allyl-3-(p-diethylaminophenyl)-2-oxo-
- Thiourea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-
Uniqueness
Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the allyl and thio groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74051-50-6 |
|---|---|
Molecular Formula |
C14H21N3S |
Molecular Weight |
263.40 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H21N3S/c1-4-11-15-14(18)16-12-7-9-13(10-8-12)17(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H2,15,16,18) |
InChI Key |
DCTXKKYEFSTWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


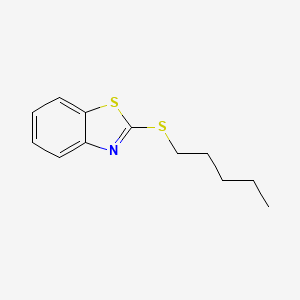
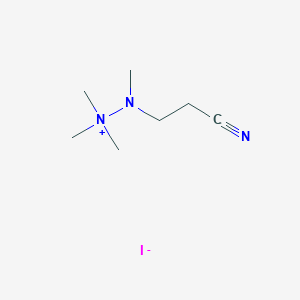


![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
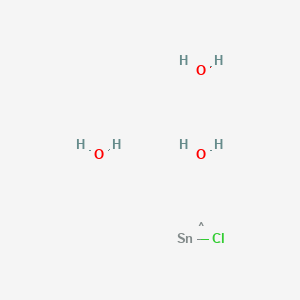
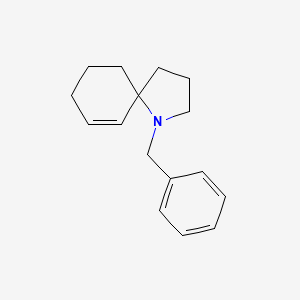
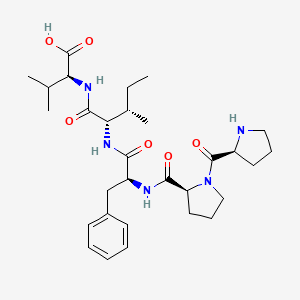

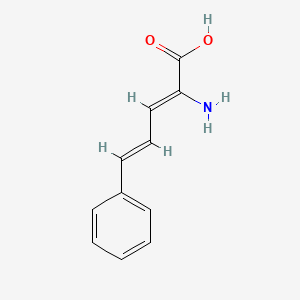
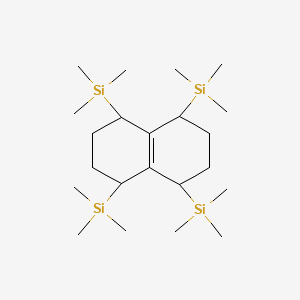
![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

